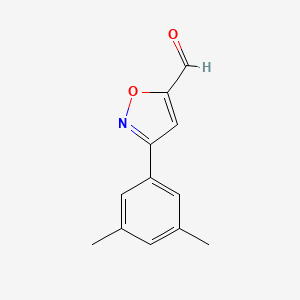

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

CAS No.: 885273-60-9

Cat. No.: VC3260266

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885273-60-9 |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 3-(3,5-dimethylphenyl)-1,2-oxazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C12H11NO2/c1-8-3-9(2)5-10(4-8)12-6-11(7-14)15-13-12/h3-7H,1-2H3 |

| Standard InChI Key | ZQHKAZXLWXNANG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C2=NOC(=C2)C=O)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C2=NOC(=C2)C=O)C |

Introduction

Structural Features and Classification

Molecular Structure

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde consists of a five-membered isoxazole heterocyclic ring connected to a 3,5-dimethylphenyl group at the 3-position and a carbaldehyde (CHO) group at the 5-position. The isoxazole core contains adjacent nitrogen and oxygen atoms, creating a unique electronic environment that influences the compound's reactivity and properties.

The compound belongs to the broader class of phenylisoxazole derivatives, which have gained significant attention in medicinal chemistry and organic synthesis. Structurally related compounds such as phenylisoxazole-3/5-carbaldehyde semicarbazones have been extensively studied and characterized .

Physical and Chemical Properties

Based on the properties of analogous compounds, we can infer that 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde likely exhibits the following characteristics:

| Property | Expected Value/Characteristic |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | Approximately 201.22 g/mol |

| Physical State | Crystalline solid at room temperature |

| Solubility | Limited in water; soluble in organic solvents (acetone, methanol, DMSO) |

| Reactivity | High reactivity at the carbaldehyde functional group |

The compound shares structural similarities with 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde, which has a molecular weight of 201.22 g/mol and exhibits characteristic reactivity patterns of isoxazole aldehydes .

Synthesis Methods and Approaches

General Synthetic Routes to Isoxazoles

Metal-free synthetic approaches to isoxazoles include:

| Synthetic Approach | Key Reaction | Advantages |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction between nitrile oxides and alkynes | Regioselective formation of isoxazoles |

| Condensation Reactions | Reaction of hydroxylamine with α,β-unsaturated carbonyls | Accessible starting materials |

| Cyclization Methods | Cyclization of propargyl hydroxylamine derivatives | Versatility in substituent incorporation |

These metal-free routes represent environmentally friendly alternatives that align with green chemistry principles .

Synthetic Strategy for 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

A plausible synthetic route for 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde would likely involve:

-

Preparation of 3,5-dimethylbenzaldehyde oxime from 3,5-dimethylbenzaldehyde

-

Conversion of the oxime to the corresponding nitrile oxide

-

1,3-Dipolar cycloaddition with a suitable alkyne derivative

-

Subsequent transformations to introduce the carbaldehyde functionality at the 5-position

This approach would be conceptually similar to methods used for synthesizing other phenylisoxazole-carbaldehyde derivatives discussed in the literature .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the spectroscopic data of related phenylisoxazole compounds, we can anticipate the following NMR characteristics for 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde:

Infrared (IR) Spectroscopy

The IR spectrum of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde would likely exhibit characteristic absorption bands:

-

Aldehyde C=O stretching: strong band at approximately 1680-1710 cm⁻¹

-

Aromatic and isoxazole C=C stretching: bands at approximately 1580-1620 cm⁻¹

-

C-H stretching of aromatic and aldehyde protons: bands at approximately 3000-3100 cm⁻¹

-

C-H stretching of methyl groups: bands at approximately 2850-2950 cm⁻¹

Similar IR spectral features have been observed for phenylisoxazole-carbaldehyde semicarbazone derivatives, where bands in the range of 3330-3520 cm⁻¹ were assigned to N-H stretching vibrations and bands at 3061-3171 cm⁻¹ were attributed to C-H stretching vibrations of aromatic rings .

Chemical Reactivity and Transformations

Reactivity of the Carbaldehyde Group

The carbaldehyde functionality at the 5-position of the isoxazole ring represents a highly reactive site that can undergo various transformations:

| Reaction Type | Products | Application |

|---|---|---|

| Condensation with nucleophiles | Imines, oximes, hydrazones, semicarbazones | Synthesis of biologically active derivatives |

| Reduction | Primary alcohols | Precursors for further functionalization |

| Oxidation | Carboxylic acids | Access to important structural motifs |

| Aldol reactions | β-hydroxy carbonyls | Carbon-carbon bond formation |

| Wittig reactions | Alkenes | Olefination reactions |

The literature describes the synthesis of semicarbazone derivatives from phenylisoxazole-carbaldehydes, highlighting the reactivity of the carbaldehyde group toward nucleophilic addition .

Transformations of the Isoxazole Ring

The isoxazole core itself can undergo various transformations, providing access to diverse structural scaffolds:

-

Ring-opening reactions under specific conditions (e.g., reductive conditions)

-

Conversion to β-amino carbonyl compounds through N-O bond cleavage

-

Transformation into carboxylic acid derivatives, which has been identified as an important synthetic application

These transformations significantly expand the synthetic utility of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde as a versatile building block in organic synthesis.

Computational Studies

Electronic Structure and Properties

Computational studies of related phenylisoxazole derivatives provide insights into the electronic properties of these compounds. For phenylisoxazole semicarbazone derivatives, computational analyses performed at the B3LYP/6-311G++(d,p) level of theory revealed:

-

The most stable conformers possess a cisE geometrical configuration in both gas and liquid phases (acetone and DMSO)

-

The oxygen atom of the carbonyl group is susceptible to electrophilic attack, while hydrogen atoms of amide and hydrazone fragments are sensitive to nucleophilic attack

-

HOMO-LUMO gap energies provide insights into compound stability and reactivity

Similar computational approaches could be applied to 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde to elucidate its electronic structure and reactivity patterns.

| Hazard Statement | Precautionary Statement | Symbol |

|---|---|---|

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | GHS07 (Warning) |

| H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| H319: Causes serious eye irritation | ||

| H335: May cause respiratory irritation |

This safety profile is inferred from data available for the structurally related compound 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde .

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and environmentally friendly synthetic routes to 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, particularly:

-

Metal-free synthetic approaches that align with green chemistry principles

-

One-pot multicomponent reactions for streamlined synthesis

-

Flow chemistry methodologies for scalable production

Structural Modifications and Structure-Activity Relationships

Systematic structural modifications of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde could lead to compounds with enhanced properties or activities:

-

Variation of substituents on the phenyl ring

-

Functionalization of the carbaldehyde group

-

Introduction of additional functional groups at the isoxazole C4 position

-

Investigation of structure-activity relationships for potential bioactive derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume